molecular formula C21H21ClN2O B2799446 2-(2-chlorophenyl)-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)acetamide CAS No. 1351587-71-7

2-(2-chlorophenyl)-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)acetamide

Cat. No.: B2799446
CAS No.: 1351587-71-7
M. Wt: 352.86
InChI Key: QCMGAGLNNXXODQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-chlorophenyl)-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)acetamide, also known as ML352, is a chemical compound that has gained significant attention in scientific research. It is a small molecule inhibitor that has been shown to have potential therapeutic applications in a variety of diseases.

Scientific Research Applications

Therapeutic Applications

  • Antiviral and Antiapoptotic Effects

    A novel anilidoquinoline derivative, closely related structurally, demonstrated significant antiviral and antiapoptotic effects in vitro and showed a decrease in viral load with an increase in survival rates in Japanese encephalitis virus-infected mice (Ghosh et al., 2008).

  • Antimicrobial and Anticancer Activities

    Derivatives of similar compounds were synthesized and showed significant antimicrobial activity against various bacterial strains and displayed anticancer activity, underlining their potential as templates for drug development (Mehta et al., 2019).

Structural and Molecular Analysis

  • Salt and Inclusion Compound Studies

    Research on isoquinoline derivatives, closely related structurally, discussed their ability to form gels and crystalline salts with mineral acids and host–guest complexes, which have implications for materials science and drug delivery systems (Karmakar et al., 2007).

  • Analgesic, Antihypoxic, and Antimicrobial Activities

    Another study synthesized derivatives that exhibited analgesic effects exceeding those of standard drugs, highlighting the medicinal chemistry potential of such compounds (Mikhailovskii et al., 2020).

Properties

IUPAC Name

2-(2-chlorophenyl)-N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O/c22-20-10-4-3-8-18(20)15-21(25)23-12-5-6-13-24-14-11-17-7-1-2-9-19(17)16-24/h1-4,7-10H,11-16H2,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCMGAGLNNXXODQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CC#CCNC(=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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